molecular formula C3H8N2O2 B1266981 3-Hydroxypropanehydrazide CAS No. 24535-11-3

3-Hydroxypropanehydrazide

Cat. No. B1266981
CAS RN: 24535-11-3
M. Wt: 104.11 g/mol
InChI Key: ABWKONTVVZNLEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxypropanehydrazide, like 3-Hydroxypropionic acid, has been extensively studied. Pina et al. (2011) highlight eco-sustainable processes for producing 3-Hydroxypropionic acid, emphasizing the potential of catalytic chemical methods for its synthesis (Pina, Falletta, & Rossi, 2011). These processes are crucial for developing green chemistry approaches to synthesizing chemical building blocks.

Molecular Structure Analysis

Molecular structure analysis is essential for understanding the behavior and reactivity of chemical compounds. Studies on similar compounds, such as 3-Hydroxypropionic acid derivatives, employ various spectroscopic and computational techniques to elucidate their structures. Swaminathan, Ramalingam, and Sundaraganesan (2009) conducted a combined experimental and theoretical study on the molecular and vibrational structure of 3-amino-5-hydroxypyrazole, a compound with relevance to hydrazide chemistry, using density functional methods (Swaminathan, Ramalingam, & Sundaraganesan, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of 3-Hydroxypropionic acid derivatives pave the way for various applications. Wu, Dutta, and Mascal (2015) explored the oxidation of biomass-derived levulinic acid to produce 3-Hydroxypropanoic acid, demonstrating the compound's potential as a precursor to acrylic acid and highlighting its chemical reactivity (Wu, Dutta, & Mascal, 2015).

Scientific Research Applications

1. Production of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid (3-HP) is a valuable platform chemical with significant demand in the global market. It can be produced from various renewable resources and is used as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. In polymerized form, 3-HP is utilized in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for bio-production of 3-HP. These include introducing heterologous pathways, precise gene expression control, rational enzyme engineering, and optimizing fermentation conditions. However, current production processes have not yet reached levels required for industrial exploitation (Jers et al., 2019).

2. Anti-Plasmodial Properties

3-Hydroxy-N'-arylidenepropanehydrazonamides, a new class of antiplasmodial compounds, have been identified. Derivatives of this class demonstrated potent in vitro antiplasmodial activity against sensitive and multidrug-resistant strains of Plasmodium falciparum. They also showed in vivo antiplasmodial activity in a malaria model. These compounds selectively target P. falciparum with little to no acute toxicity in primary cell lines derived from mammalian sources (Leven et al., 2014).

3. Conversion to 3-HP in Genetically Engineered Microbes

Genetic engineering techniques have enabled the conversion of glycerol to 3-HP in various microbes such as Bacillus subtilis and Klebsiella pneumoniae. This involves overexpressing certain biosynthetic pathways, optimizing genetic engineering based on in silico predictions, and adjusting cultivation conditions. These developments provide a foundation for the commercial production of 3-HP (Kalantari et al., 2017).

4. Biotechnological Production of 3-HP

Biotechnological production of 3-HP from glucose or glycerol is gaining traction. Challenges in microbial 3-HP production and potential solutions are being explored. Future prospects for biological 3-HP production, including the use of renewable resources and efficiency improvement, are under discussion (Kumar et al., 2013).

5. Green Chemistry Approach to 3-HP

A green chemistry approach is being developed for the production of 3-HP, highlighting the potential of catalytic chemical methods. This approach aims to create eco-sustainable processes that can efficiently yield 3-HP (Pina et al., 2011).

6. Biosynthetic Pathways for 3-HP Production

The establishment of biosynthetic pathways for the production of 3-HP is a focus area to replace chemical synthesis. Various pathways and strategies for microbial production of 3-HP have been reviewed, evaluating mass and redox balances, thermodynamic favorability, and assembly of pathways (Jiang et al., 2009).

7. Systematic Optimization of Glycerol Metabolism for 3-HP Production

Systematic optimization of glycerol metabolism in Klebsiella pneumoniae has led to high-yield production of 3-HP. This includes selecting appropriate promoters for key enzymes, blocking synthesis of by-products, and optimizing fermentation conditions. This study represents a significant advancement in the biological production of 3-HP from renewable carbon sources (Li et al., 2016).

Safety And Hazards

The safety information for 3-Hydroxypropanehydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-hydroxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-5-3(7)1-2-6/h6H,1-2,4H2,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWKONTVVZNLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296589
Record name 3-hydroxypropanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropanehydrazide

CAS RN

24535-11-3
Record name 24535-11-3
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Record name 24535-11-3
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Record name 3-hydroxypropanehydrazide
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Record name 3-hydroxypropanehydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Mukarram, BP Bandgar, RU Shaikh… - Medicinal Chemistry …, 2017 - Springer
A series of novel α,α-difluoro-β-hydroxyl pyrazole esters was prepared by Reformatsky reaction. Subsequently, these esters were converted to acids and hydrazides. All the synthesized …
Number of citations: 30 link.springer.com
S Erikci - 2020 - archiv.ub.uni-heidelberg.de
In recent years, hydrogels developed to promising tools for biomedical and industrial applications. For biomedical approaches hydrogels, possess the capacity to immobilize and …
Number of citations: 6 archiv.ub.uni-heidelberg.de

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